molecular formula C4H11NO B2881526 (2R,3R)-3-aminobutan-2-ol CAS No. 110716-81-9

(2R,3R)-3-aminobutan-2-ol

Cat. No.: B2881526
CAS No.: 110716-81-9
M. Wt: 89.138
InChI Key: FERWBXLFSBWTDE-QWWZWVQMSA-N
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Description

(2R,3R)-3-aminobutan-2-ol: is a chiral organic compound belonging to the class of amino alcohols. It is characterized by its two chiral centers, resulting in distinct enantiomers. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Keto-Compounds: One common synthetic route involves the reduction of keto-compounds such as 3-oxobutanoic acid or its derivatives. This reduction can be achieved using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

  • Amination of Alcohols: Another method involves the amination of butan-2-ol using ammonia or primary amines in the presence of a catalyst. This reaction typically requires high pressure and temperature to proceed efficiently.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through catalytic hydrogenation of corresponding keto-compounds or through amination reactions using continuous flow reactors. These methods ensure high yield and purity, making the compound suitable for large-scale production.

Chemical Reactions Analysis

(2R,3R)-3-aminobutan-2-ol: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The hydroxyl group can be reduced to yield the corresponding amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base.

  • Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base or nucleophile.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the hydroxyl group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(2R,3R)-3-aminobutan-2-ol: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of various chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which (2R,3R)-3-aminobutan-2-ol exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a competitive inhibitor or substrate for certain enzymes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

(2R,3R)-3-aminobutan-2-ol: is compared with other similar compounds, such as (2S,3S)-3-aminobutan-2-ol , (2R,3S)-3-aminobutan-2-ol , and (2S,3R)-3-aminobutan-2-ol . These compounds differ in their stereochemistry, which can lead to variations in their biological activity and chemical reactivity. The uniqueness of This compound lies in its specific enantiomeric form, which may exhibit distinct properties compared to its isomers.

Properties

IUPAC Name

(2R,3R)-3-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

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